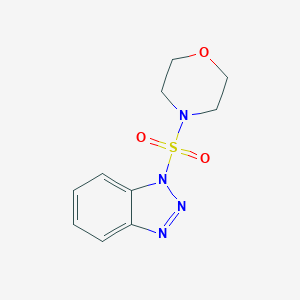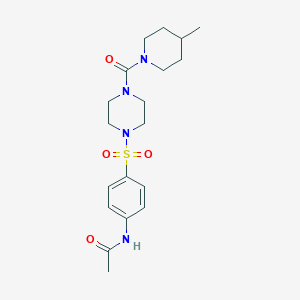
N-(4-((4-(4-甲基哌啶-1-羰基)哌嗪-1-基)磺酰基)苯基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-((4-(4-methylpiperidine-1-carbonyl)piperazin-1-yl)sulfonyl)phenyl)acetamide, also known as MPSP, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research.
科学研究应用
合成和生物活性
生物活性衍生物的合成: 一项研究报告了带有哌啶部分的 N-芳基/芳基烷基取代衍生物的合成,展示了对乙酰胆碱酯酶、丁酰胆碱酯酶和脂氧合酶酶的有希望的活性,突出了它们在治疗应用中的潜力 (Khalid 等人,2014).
趋化因子 CCR5 拮抗剂: 新型的 4-氨基哌啶衍生物被确定为有效的趋化因子 CCR5 拮抗剂,可用于治疗 HIV 感染和自身免疫性疾病,展示了该化合物与疾病管理的相关性 (Expert Opinion on Therapeutic Patents, 2003).
抗癌和抗菌应用: N-(2,6-二甲基苯基)-2-(哌嗪-1-基)乙酰胺的衍生物除了在潜指纹分析中的应用外,还显示出显着的抗菌、抗真菌和驱虫活性,表明了它们在医学和法医学领域的潜力 (Khan 等人,2019).
抗癌剂: 含有通过哌嗪连接的磺酰胺的依他尼酸衍生物对癌细胞系表现出有效的抗增殖活性,证明了该化合物作为抗癌剂的潜力 (El Abbouchi 等人,2020).
具有抗肿瘤活性的异恶唑化合物: 合成包含哌嗪部分的新型异恶唑化合物显示出更好的抗肿瘤活性,强调了该化合物在癌症研究中的用途 (齐浩飞,2011).
作用机制
Target of Action
A structurally similar compound, 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide, has been reported to inhibit acetylcholinesterase (ache) . AChE plays a crucial role in the nervous system where it breaks down the neurotransmitter acetylcholine, thereby terminating synaptic transmission.
Mode of Action
Based on the similar compound mentioned above, it can be hypothesized that n-(4-((4-(4-methylpiperidine-1-carbonyl)piperazin-1-yl)sulfonyl)phenyl)acetamide might interact with ache, inhibiting its activity and thereby increasing the concentration of acetylcholine in the synaptic cleft .
生化分析
Biochemical Properties
N-(4-((4-(4-methylpiperidine-1-carbonyl)piperazin-1-yl)sulfonyl)phenyl)acetamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as tyrosine kinases, which are involved in cell signaling pathways . The interaction with tyrosine kinases occurs through binding to the active site of the enzyme, leading to inhibition of its activity. Additionally, N-(4-((4-(4-methylpiperidine-1-carbonyl)piperazin-1-yl)sulfonyl)phenyl)acetamide can form hydrogen bonds and hydrophobic interactions with proteins, affecting their conformation and function .
Cellular Effects
N-(4-((4-(4-methylpiperidine-1-carbonyl)piperazin-1-yl)sulfonyl)phenyl)acetamide has been observed to influence various cellular processes, including cell signaling, gene expression, and cellular metabolism. This compound can modulate cell signaling pathways by inhibiting tyrosine kinases, leading to altered phosphorylation states of downstream signaling molecules . This inhibition can result in changes in gene expression, affecting the transcription of genes involved in cell proliferation, differentiation, and apoptosis. Furthermore, N-(4-((4-(4-methylpiperidine-1-carbonyl)piperazin-1-yl)sulfonyl)phenyl)acetamide has been shown to impact cellular metabolism by altering the activity of metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of N-(4-((4-(4-methylpiperidine-1-carbonyl)piperazin-1-yl)sulfonyl)phenyl)acetamide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of tyrosine kinases, inhibiting their activity and preventing the phosphorylation of downstream signaling molecules . The inhibition of tyrosine kinases leads to changes in the phosphorylation state of proteins involved in cell signaling pathways, ultimately affecting gene expression and cellular function. Additionally, N-(4-((4-(4-methylpiperidine-1-carbonyl)piperazin-1-yl)sulfonyl)phenyl)acetamide can interact with DNA, influencing gene transcription and expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(4-((4-(4-methylpiperidine-1-carbonyl)piperazin-1-yl)sulfonyl)phenyl)acetamide have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that N-(4-((4-(4-methylpiperidine-1-carbonyl)piperazin-1-yl)sulfonyl)phenyl)acetamide remains stable under certain conditions, but may degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of tyrosine kinases and prolonged effects on cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of N-(4-((4-(4-methylpiperidine-1-carbonyl)piperazin-1-yl)sulfonyl)phenyl)acetamide vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tyrosine kinases and modulate cell signaling pathways without causing significant toxicity . At higher doses, N-(4-((4-(4-methylpiperidine-1-carbonyl)piperazin-1-yl)sulfonyl)phenyl)acetamide can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, and further increases in dosage do not result in additional benefits .
Metabolic Pathways
N-(4-((4-(4-methylpiperidine-1-carbonyl)piperazin-1-yl)sulfonyl)phenyl)acetamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound is metabolized primarily in the liver, where it undergoes enzymatic transformations, including oxidation and conjugation reactions . The metabolites of N-(4-((4-(4-methylpiperidine-1-carbonyl)piperazin-1-yl)sulfonyl)phenyl)acetamide can influence metabolic flux and alter the levels of specific metabolites within cells . The interaction with metabolic enzymes can also affect the compound’s bioavailability and efficacy .
Transport and Distribution
The transport and distribution of N-(4-((4-(4-methylpiperidine-1-carbonyl)piperazin-1-yl)sulfonyl)phenyl)acetamide within cells and tissues involve interactions with transporters and binding proteins. This compound can be transported across cell membranes through active transport mechanisms, facilitated by specific transporters . Once inside the cells, N-(4-((4-(4-methylpiperidine-1-carbonyl)piperazin-1-yl)sulfonyl)phenyl)acetamide can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also affected by its binding affinity to plasma proteins, which can modulate its bioavailability and therapeutic effects .
Subcellular Localization
The subcellular localization of N-(4-((4-(4-methylpiperidine-1-carbonyl)piperazin-1-yl)sulfonyl)phenyl)acetamide plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, N-(4-((4-(4-methylpiperidine-1-carbonyl)piperazin-1-yl)sulfonyl)phenyl)acetamide may localize to the nucleus, where it can interact with DNA and influence gene expression . Additionally, its presence in the cytoplasm can affect cytoplasmic signaling pathways and metabolic processes .
属性
IUPAC Name |
N-[4-[4-(4-methylpiperidine-1-carbonyl)piperazin-1-yl]sulfonylphenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O4S/c1-15-7-9-21(10-8-15)19(25)22-11-13-23(14-12-22)28(26,27)18-5-3-17(4-6-18)20-16(2)24/h3-6,15H,7-14H2,1-2H3,(H,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIIDCIDTILZFEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

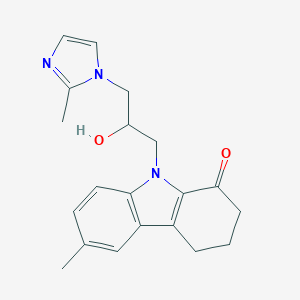
![9-[2-hydroxy-3-(2-methyl-1-benzimidazolyl)propyl]-6-methyl-3,4-dihydro-2H-carbazol-1-one](/img/structure/B497022.png)
![9-[3-(1H-benzotriazol-1-yl)-2-hydroxypropyl]-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B497024.png)
![1,6-dimethyl-6H-pyrido[4,3-b]carbazol-3-ol](/img/structure/B497025.png)
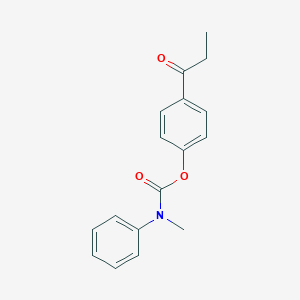
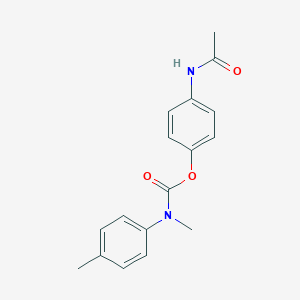
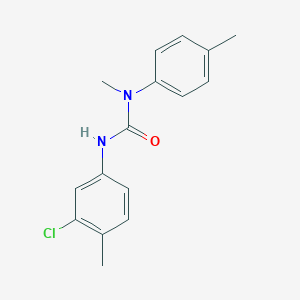

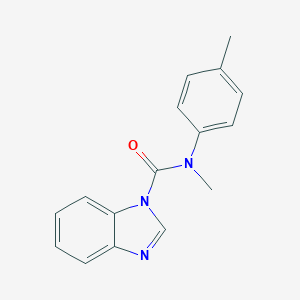
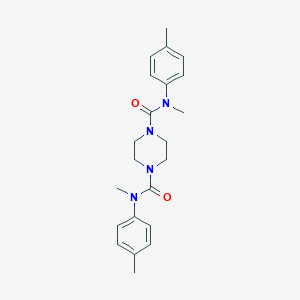
![1-(1H-1,2,3-benzotriazol-1-yl)-3-[4-(1,3,4-oxadiazol-2-yl)phenoxy]-2-propanol](/img/structure/B497035.png)
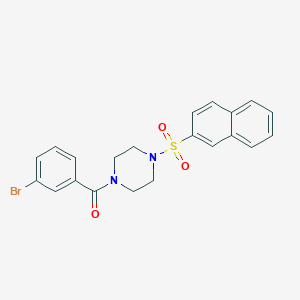
![1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]piperidine](/img/structure/B497043.png)
